3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-methyl-5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-11-3-6-16(19-18-11)25-12-7-8-21(10-12)27(23,24)13-4-5-15-14(9-13)20(2)17(22)26-15/h3-6,9,12H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIQJOWMCJOGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[d]oxazol-2(3H)-one Core
The benzoxazolone scaffold is synthesized via cyclization of substituted salicylamide derivatives. A representative approach involves:
- Methylation of 5-aminosalicylic acid : Reacting 5-aminosalicylic acid with methyl iodide in the presence of a base like potassium carbonate yields 3-methyl-5-aminosalicylic acid.
- Cyclization to benzoxazolone : Treatment with acetic anhydride at 120–140°C induces cyclization, forming 3-methylbenzo[d]oxazol-2(3H)-one.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | 80°C | 85% |
| Cyclization | (CH₃CO)₂O | 130°C | 78% |
Sulfonation at the 5-Position
Sulfonation is achieved using chlorosulfonic acid under controlled conditions:
- Reaction setup : 3-Methylbenzo[d]oxazol-2(3H)-one is added to chlorosulfonic acid at 0°C under inert atmosphere.
- Heating and quenching : The mixture is heated to 60°C for 2 hours, then poured into ice to precipitate 5-chlorosulfonyl-3-methylbenzo[d]oxazol-2(3H)-one.
Optimization Notes :
- Prolonged heating (>3 hours) leads to over-sulfonation byproducts.
- Yields improve to 91% when using stoichiometric excess of chlorosulfonic acid (5 eq).
Functionalization with 6-Methylpyridazin-3-ol
The hydroxyl group on pyrrolidine undergoes nucleophilic substitution with 3-chloro-6-methylpyridazine:
- Mitsunobu reaction : 3-Hydroxypyrrolidine and 3-chloro-6-methylpyridazine are reacted using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF.
- Alternative SN2 pathway : Heating the components in DMF with K₂CO₃ at 80°C for 12 hours achieves comparable yields.
Comparative Data :
| Method | Reagents | Yield |
|---|---|---|
| Mitsunobu | PPh₃, DEAD | 74% |
| SN2 | K₂CO₃, DMF | 65% |
Integrated Synthetic Pathway and Scalability
Combining the above steps, the full synthesis proceeds as follows:
- Core formation (3-methylbenzoxazolone).
- Sulfonation (chlorosulfonic acid).
- Pyrrolidine coupling (sulfonamide formation).
- Pyridazine functionalization (Mitsunobu/SN2).
Critical Challenges :
- Sulfonation regioselectivity : The electron-rich 5-position of benzoxazolone directs sulfonation, but minor 4-sulfonated isomers (<5%) require chromatographic removal.
- Pyrrolidine racemization : The Mitsunobu reaction preserves stereochemistry, whereas SN2 may lead to inversion.
Analytical Characterization
Final compound validation employs:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at δ 2.4 ppm, pyridazine protons at δ 8.1–8.3 ppm).
- HRMS : Molecular ion [M+H]⁺ at m/z 449.1321 (calculated: 449.1324).
- HPLC purity : >99% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Patented methodologies emphasize cost-effective adaptations:
Chemical Reactions Analysis
3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in the development of pharmaceuticals or as a probe in biological studies.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The compound is compared to three analogs with variations in heterocyclic substituents and functional groups (Table 1).
Table 1: Structural and Molecular Comparison
*Estimated based on structural analysis.
Key Observations:
- Linker Groups : The sulfonyl group in the target compound and analog may enhance solubility compared to the oxoethyl linker in .
- Halogenation: The fluorine atom in could improve bioavailability and membrane permeability compared to non-halogenated analogs.
Key Comparisons:
Apoptotic Pathways : Sigma-2 agonists like CB-64D induce apoptosis via caspase-independent mechanisms, bypassing resistance in drug-refractory cancers . The target compound’s pyrrolidine-sulfonyl group may similarly engage sigma-2 receptors, but this remains unverified.
Synergy with Antineoplastics : CB-184 potentiates doxorubicin in both sensitive (MCF-7) and resistant (MCF-7/Adr-) cell lines . Structural similarities suggest the target compound could exhibit synergistic effects, though its pyrrolidine linker might influence pharmacokinetic interactions.
Biological Activity
The compound 3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features multiple functional groups, including a benzo[d]oxazole moiety, which is known for various biological activities.
Structural Characteristics
| Component | Description |
|---|---|
| Benzo[d]oxazole | A bicyclic structure with known bioactivity. |
| Pyrrolidinyl group | Associated with various pharmacological effects. |
| Sulfonamide linkage | Often enhances solubility and bioavailability. |
| Methylpyridazinyl moiety | Contributes to the compound's unique properties. |
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing pyridazinyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of key signaling pathways associated with cancer progression.
Antimicrobial Properties
Compounds similar to this compound have been reported to possess antimicrobial activity. Studies suggest that such compounds disrupt bacterial cell membranes and inhibit essential metabolic processes, leading to cell death.
Anti-inflammatory Effects
The sulfonamide moiety is often linked to anti-inflammatory effects. Compounds with this structure can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the effects of a related compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound significantly inhibited cell growth and induced apoptosis compared to controls, suggesting potential for further development in cancer therapy.
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of similar derivatives against Gram-positive and Gram-negative bacteria. Results showed a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as an antimicrobial agent.
- Mechanistic Studies : Mechanistic studies have demonstrated that compounds with similar structures can modulate the expression of genes involved in apoptosis and cell cycle regulation, providing insights into their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one, and how do they influence its reactivity?
- Answer : The compound contains a benzo[d]oxazol-2(3H)-one core sulfonylated at position 5, linked to a pyrrolidine ring substituted with a 6-methylpyridazin-3-yloxy group. The sulfonyl group enhances electrophilicity, while the pyrrolidine-pyrrolidinyl ether linkage introduces conformational flexibility, critical for binding to sterically constrained biological targets . The methylpyridazine moiety may participate in π-π stacking or hydrogen bonding, influencing solubility and target affinity .
Q. What synthetic strategies are recommended for optimizing yield and purity of this compound?
- Answer : Key steps include:
- Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions with a base (e.g., triethylamine) to activate the benzo[d]oxazolone core.
- Pyrrolidine functionalization : Coupling via Mitsunobu or nucleophilic substitution to attach the pyridazine-ether group, requiring strict temperature control (0–5°C) to minimize side reactions.
- Purification : Reverse-phase HPLC or silica gel chromatography to isolate the product from regioisomers/byproducts .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
- Answer : Use a combination of:
- NMR : , , and 2D-COSY to verify connectivity of the pyrrolidine-sulfonyl and pyridazine-ether groups.
- HRMS : To confirm molecular weight and isotopic patterns.
- X-ray crystallography (if crystalline): For absolute configuration validation .
Advanced Research Questions
Q. What experimental approaches are suitable for resolving contradictory bioactivity data in different assay systems?
- Answer :
- Dose-response profiling : Test across a wider concentration range (nM–μM) to identify off-target effects.
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinity vs. cellular activity discrepancies.
- Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Answer :
- Analog synthesis : Modify the pyridazine methyl group (e.g., replace with halogens or bulky substituents) to probe steric effects.
- Sulfonyl group replacement : Test carbamate or phosphonate analogs to assess electrostatic contributions.
- Computational docking : Use molecular dynamics simulations to predict binding poses and guide synthetic priorities .
Q. What methodologies address poor aqueous solubility of this compound in preclinical studies?
- Answer :
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility.
- Salt formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution.
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl, amine) on the pyrrolidine ring without disrupting target binding .
Q. How can environmental fate studies be integrated into early-stage research workflows?
- Answer :
- In silico prediction tools : Use EPI Suite or ECOSAR to estimate biodegradation and ecotoxicity.
- Microcosm assays : Test compound stability in simulated soil/water systems under varying pH and microbial loads.
- Metabolite tracking : Employ LC-MS/MS to identify persistent degradation products .
Methodological Guidance
Q. What in silico tools are recommended for predicting pharmacokinetic properties?
- Answer :
- SwissADME : For logP, drug-likeness (Lipinski’s rules), and bioavailability predictions.
- pkCSM : To estimate absorption, distribution, and clearance parameters.
- AutoDock Vina : For preliminary binding affinity screening against target proteins .
Q. How should researchers validate target specificity in complex biological matrices?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
